3-[(4-fluorophenyl)methyl]-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Overview
Description
The compound “3-[(4-fluorophenyl)methyl]-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” is a complex organic molecule with the molecular formula C24H24FN5O2 . It is a member of the pyrazolo[3,4-d]pyrimidines family , which are known to possess a wide range of pharmacological activities .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 433.5 g/mol . It has a topological polar surface area of 61.7 Ų, indicating its polarity . The compound has no hydrogen bond donors and five hydrogen bond acceptors . The rotatable bond count is 3 .Scientific Research Applications
Molecular Structure and Hydrogen Bonding
Research into purine and pyrimidine derivatives, such as the studies on hydrogen-bonded complexes and crystal structures, provides essential insights into the molecular architecture and interactions of these compounds. For instance, the study of a purine-pyrimidine hydrogen-bonded complex demonstrates the role of hydrogen bonding in stabilizing molecular structures and mimicking biological base pairing, relevant to DNA and RNA structures (Sobell, 1966). Another study on the crystal structure of pyrido[1,2-c]pyrimidine-1,3-diones reveals how intermolecular hydrogen bonds contribute to the formation of stable molecular assemblies, which is crucial for understanding drug-receptor interactions and designing new pharmaceuticals (Wolska & Herold, 2000).
Fluorescence and Imaging Applications
Compounds with fluorophenyl groups, as in the given chemical structure, are of interest in developing fluorescent probes and imaging agents. The synthesis of fluorodipyrrinones and their use as potential fluorescence and MRI imaging agents for exploring liver and biliary metabolism showcase the application of such molecules in biomedical imaging and diagnostics (Boiadjiev et al., 2006).
Supramolecular Chemistry and Drug Design
The investigation into the structural and spectral properties of pyrimidine and purine derivatives furthers our understanding of their role in supramolecular chemistry and potential drug design. Studies exploring the synthesis and properties of these compounds, including their ionization and methylation reactions, contribute to the development of new pharmaceuticals by elucidating how modifications affect biological activity and molecular stability (Rahat, Bergmann, & Tamir, 1974).
Future Directions
The future research directions for this compound could involve further exploration of its pharmacological activities, development of efficient synthesis methods, and detailed structural analysis. Given the wide range of biological activities exhibited by pyrazolo[3,4-d]pyrimidines , this compound could be a potential candidate for drug development.
properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN5O2/c1-15-4-10-18(11-5-15)27-12-3-13-28-19-20(25-22(27)28)26(2)23(31)29(21(19)30)14-16-6-8-17(24)9-7-16/h4-11H,3,12-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNUIEUTSXUNMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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